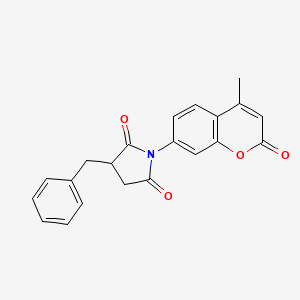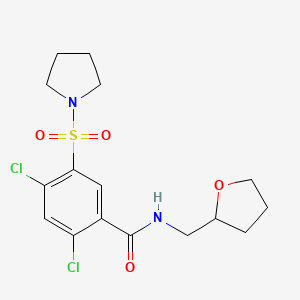![molecular formula C21H27NO4 B4063322 4-{5-[(4-isopropylphenoxy)methyl]-2-furoyl}-2,6-dimethylmorpholine](/img/structure/B4063322.png)
4-{5-[(4-isopropylphenoxy)methyl]-2-furoyl}-2,6-dimethylmorpholine
Descripción general
Descripción
4-{5-[(4-isopropylphenoxy)methyl]-2-furoyl}-2,6-dimethylmorpholine, also known as Furosemide, is a loop diuretic drug that is commonly used to treat conditions such as edema and hypertension. It was first synthesized in 1962 and has since become one of the most widely prescribed diuretics in the world.
Aplicaciones Científicas De Investigación
Allosteric Modifiers of Hemoglobin
One study focuses on the design, synthesis, and testing of novel hemoglobin oxygen affinity decreasing agents, which are structurally related to certain marketed antilipidemic agents. These compounds have shown promise in clinical and biological areas that benefit from a reversal of depleted oxygen supply, such as ischemia, stroke, tumor radiotherapy, and blood storage (Randad et al., 1991).
Removal of Pesticides from Wastewater
Another study highlights the use of a low-cost lignocellulosic substrate as an effective adsorbent for removing pesticides from wastewater. The research demonstrates the substrate's efficiency in adsorbing various pesticides, suggesting potential environmental applications for related compounds in cleaning up polluted waters (Boudesocque et al., 2008).
Synthesis and Evaluation of Antileukemic Activity
Compounds with similar structural features have been synthesized and evaluated for their antileukemic activity, showing promising results comparable to known treatments. This indicates potential therapeutic applications for similar compounds in the treatment of leukemia (Ladurée et al., 1989).
Synthesis and Reactivity in Organic Chemistry
Studies have explored the synthesis of various derivatives and their reactivity, highlighting the versatility of similar compounds in organic synthesis and potential pharmaceutical applications. For example, research into the synthesis of Naphthalimide derivatives through Claisen rearrangement and their fluorescence spectra offers insights into the development of new fluorescent probes or materials (Inada et al., 1972).
Environmental and Corrosion Inhibition
Research into the inhibition performances of spirocyclopropane derivatives for mild steel protection in HCl demonstrates the potential of similar compounds in corrosion inhibition, highlighting their importance in materials science and engineering (Chafiq et al., 2020).
Propiedades
IUPAC Name |
(2,6-dimethylmorpholin-4-yl)-[5-[(4-propan-2-ylphenoxy)methyl]furan-2-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO4/c1-14(2)17-5-7-18(8-6-17)24-13-19-9-10-20(26-19)21(23)22-11-15(3)25-16(4)12-22/h5-10,14-16H,11-13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQEPXQAXLGSQQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=CC=C(O2)COC3=CC=C(C=C3)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(5-sec-butyl-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide](/img/structure/B4063239.png)
![2-[(2-chlorobenzyl)thio]-4-(2-furyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B4063241.png)
![2-iodo-N-[2-(1-pyrrolidinyl)ethyl]benzamide hydrochloride](/img/structure/B4063243.png)
![4-(2,4-dichlorophenyl)-3-methyl-1-phenyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B4063250.png)

![3-amino-N-(4-nitrophenyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4063258.png)

![N~1~-(2-bromophenyl)-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4063266.png)
![3,5-dichloro-2-[(4-methoxybenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4063286.png)

![2,5-dimethylphenyl 2-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)propanoate](/img/structure/B4063297.png)
![3-{[5-(benzylthio)-1,3,4-oxadiazol-2-yl]methyl}-1H-indole](/img/structure/B4063302.png)
![2-(4-methoxyphenyl)-N-{[4-methyl-5-({2-oxo-2-[(1-phenylethyl)amino]ethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}acetamide](/img/structure/B4063314.png)

